molecular formula C14H26N2O3 B1241652 2-(4-Butanoylpiperazinyl)ethyl butanoate

2-(4-Butanoylpiperazinyl)ethyl butanoate

Cat. No. B1241652
M. Wt: 270.37 g/mol
InChI Key: FEUNDPFIAWTLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Butanoylpiperazinyl)ethyl butanoate, also known as 2-(4-Butanoylpiperazinyl)ethyl butanoate, is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Butanoylpiperazinyl)ethyl butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Butanoylpiperazinyl)ethyl butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Butanoylpiperazinyl)ethyl butanoate

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

2-(4-butanoylpiperazin-1-yl)ethyl butanoate

InChI

InChI=1S/C14H26N2O3/c1-3-5-13(17)16-9-7-15(8-10-16)11-12-19-14(18)6-4-2/h3-12H2,1-2H3

InChI Key

FEUNDPFIAWTLPX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)CCOC(=O)CCC

synonyms

2-(4-butanoylpiperazinyl)ethyl butanoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyryl chloride (11.83 g, 0.11 mol) was added dropwise to a cooled solution of 4.84 g (0.04 mol) of 1-(2-hydroxyethyl)-piperazine in 20 ml of chloroform. Cooling was maintained for 2 h, and a white precipitate formed. Chloroform (15 ml) was added and the mixture was stirred overnight, washed with 210 ml of cold 0.6 N sodium hydroxide solution, then washed twice with 50 ml of cold water. The organic fraction was dried over anhydrous sodium sulfate, filtered and, concentrated in vacuo to yield 9.39 g (94%) of a clear yellow liquid. This was distilled: bp 144–146° C., (0.5 mm Hg) to give 6.08 g (65%) of MEB. 1H NMR (CDCl3) δ 0.897 (t, 3H, J=7.4, CH3), 0.901 (t, 3H, J=7.4, CH3), 1.59 (m, 2H, CH3CH2), 1.61 (m, 2H, CH3CH2), 2.24 (t, 2H, J=7.4 CH2CO), 2.25 (t, 2H, J=7.4, CH2CO), 2.42–2.43 (app t, 2H, J=5.2, axial CH ester end of ring), 2.43–2.44 (app t, 2H, J=5.2, equatorial CH ester end of ring), 2.59 (t, 2H, J=5.8, N—CH2—CH2—O), 3.41 (app t, 2H, axial CH amide end of ring), 3.57 (app t, 2H, equatorial CH amide end of ring), 4.16 ( t, 2H, N—CH2—CH2—O); MS m/z 270 (M+), 255, 242, 227, 199, 182, 169 (Base Peak).
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.